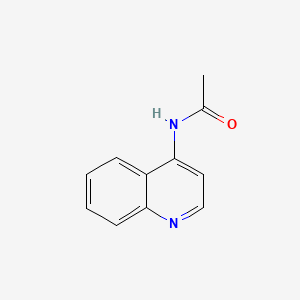

N-(Quinolin-4-YL)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEONEHOVSJDOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186178 | |

| Record name | 4-Acetylaminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32433-28-6 | |

| Record name | 4-Acetamidoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032433286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylaminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETAMIDOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PLR20HSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Quinolin-4-YL)acetamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-(Quinolin-4-YL)acetamide (also known as 4-acetamidoquinoline). While direct experimental data for some physical and spectral properties are not extensively reported in publicly accessible literature, this document consolidates available information and provides expert-driven predictions to aid researchers in its synthesis and characterization. Furthermore, we delve into the potential biological significance of this molecule by examining the well-established pharmacological profiles of the quinoline and acetamide scaffolds, positioning this compound as a compound of interest for further investigation in drug discovery and development.

Introduction

This compound, a derivative of the versatile 4-aminoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The quinoline ring system is a foundational pharmacophore found in a wide array of therapeutic agents, most notably in antimalarial drugs like chloroquine and amodiaquine[1]. The mechanism of action of these 4-aminoquinoline drugs often involves interference with heme crystallization in the malaria parasite[1]. The introduction of an acetamide group at the 4-position modifies the electronic and steric properties of the parent amine, potentially influencing its biological activity and physicochemical characteristics. This guide serves as a technical resource for researchers, providing a detailed protocol for its synthesis, a thorough analysis of its structural features, and a discussion of its potential applications.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound. Its core structure consists of a quinoline ring system where an acetamide group is attached to the C4 position.

Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-Acetamidoquinoline, 4-Acetylaminoquinoline | [2] |

| CAS Number | 32433-28-6 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Exact Mass | 186.07900 u | [2] |

Physicochemical Properties (Predicted and Experimental)

Direct experimental data for properties such as melting point and boiling point are not consistently available in the literature. Chemical supplier databases often list these as "N/A"[2]. However, computational predictions can provide useful estimates.

| Property | Value | Notes |

| Melting Point | Not available (experimental) | - |

| Boiling Point | Not available (experimental) | - |

| LogP | 1.615 | A measure of lipophilicity, indicating moderate membrane permeability.[2] |

| Topological Polar Surface Area (TPSA) | 45.22 Ų | Suggests good potential for oral bioavailability.[2] |

Structural Representation

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-acetylation of 4-aminoquinoline. This reaction is typically carried out using acetic anhydride as the acetylating agent. The lone pair of electrons on the amino group of 4-aminoquinoline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.

Reaction Scheme

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on standard procedures for the acetylation of aromatic amines[3].

Materials:

-

4-Aminoquinoline

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Ethanol

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoquinoline (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid. If using an inert solvent, add a catalytic amount of pyridine.

-

Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminoquinoline) is consumed.

-

Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. This will precipitate the crude this compound and also hydrolyze any excess acetic anhydride.

-

Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step removes the acetic acid byproduct.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid[3].

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds. This information is crucial for the structural confirmation of the synthesized product.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the amide proton, and the methyl protons of the acetyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH (amide) | 10.0 - 11.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |

| Quinoline-H2 | 8.7 - 8.9 | Doublet | deshielded due to the adjacent nitrogen. |

| Quinoline-H3 | 7.2 - 7.4 | Doublet | Coupled to H2. |

| Quinoline-H5, H8 | 8.0 - 8.3 | Doublets/Multiplets | Protons on the benzene part of the quinoline ring. |

| Quinoline-H6, H7 | 7.5 - 7.8 | Multiplets | Protons on the benzene part of the quinoline ring. |

| -CH₃ (acetyl) | 2.1 - 2.3 | Singlet | Characteristic signal for an acetyl methyl group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (carbonyl) | 168 - 172 | Typical range for an amide carbonyl carbon. |

| Quinoline-C4 | 140 - 145 | Carbon bearing the acetamido group. |

| Quinoline-C2, C8a | 148 - 152 | Aromatic carbons adjacent to the nitrogen. |

| Other Quinoline Carbons | 115 - 135 | Aromatic carbons of the quinoline ring. |

| -CH₃ (acetyl) | 23 - 26 | Characteristic signal for an acetyl methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3250 - 3350 | Medium to Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, -CH₃) | 2850 - 3000 | Weak to Medium |

| C=O Stretch (amide I band) | 1660 - 1690 | Strong |

| N-H Bend (amide II band) | 1510 - 1570 | Medium to Strong |

| C=C and C=N Stretches (aromatic) | 1400 - 1600 | Multiple bands, Medium to Strong |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺˙): m/z = 186

-

Expected [M+H]⁺ Peak: m/z = 187

-

Key Fragmentation Pathways: A prominent fragmentation would be the loss of the acetyl group (CH₃CO•, 43 u) or ketene (CH₂=C=O, 42 u) from the molecular ion, leading to a fragment ion corresponding to 4-aminoquinoline (m/z = 144).

Potential Biological Significance and Applications

While specific biological studies on this compound are not extensively documented, the structural motifs present in the molecule suggest several avenues for investigation.

The 4-Aminoquinoline Scaffold in Drug Discovery

The 4-aminoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities, including:

-

Antimalarial Activity: As seen in chloroquine and amodiaquine, the 4-aminoquinoline moiety is crucial for activity against Plasmodium falciparum[4].

-

Anticancer Activity: Numerous 4-aminoquinoline derivatives have been investigated as potential anticancer agents, with some exhibiting inhibitory effects on tumor cell proliferation[5][6].

-

Anti-inflammatory and Immunomodulatory Effects: The ability of 4-aminoquinolines to accumulate in lysosomes gives them immunomodulatory properties, which are exploited in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.

The Role of the Acetamide Group

The acetamide group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Acetylation of an amine can:

-

Alter solubility and lipophilicity.

-

Affect metabolic stability.

-

Influence binding interactions with biological targets through hydrogen bonding.

Future Research Directions

Given the established bioactivity of the 4-aminoquinoline scaffold, this compound serves as an excellent starting point or intermediate for the development of novel therapeutic agents. Future research could focus on:

-

Screening for Biological Activity: Evaluating the compound for antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.

-

Lead Optimization: Using this compound as a scaffold for the synthesis of a library of derivatives with modifications on the quinoline ring or the acetamide group to explore structure-activity relationships (SAR).

-

Mechanism of Action Studies: If biological activity is identified, elucidating the molecular targets and signaling pathways involved.

Caption: Potential research avenues for this compound.

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests a high potential for biological activity. This guide has provided a detailed framework for its synthesis and characterization, addressing the current gaps in publicly available experimental data with scientifically grounded predictions. For researchers and drug development professionals, this compound represents a valuable building block and a promising candidate for further investigation in the quest for novel therapeutic agents.

References

-

This compound | C11H10N2O | CID 163510954 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound | CAS#:32433-28-6 | Chemsrc. Chemsrc. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Frontiers Media S.A. [Link]

-

Synthesis of 4-aminoquinoline derivatives and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological evaluation of 4-amino-quinolines as antitumor agents. Pak. J. Pharm. Sci. [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates - RSC Publishing. Royal Society of Chemistry. [Link]

-

4-Aminoquinoline-chalcone/-N-acetylpyrazoline conjugates: Synthesis and antiplasmodial evaluation - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of novel substituted 4-anilinoquinazolines as antitumor agents - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Austin Community College. [Link]

-

4-Aminoquinoline – Knowledge and References - Taylor & Francis. Taylor & Francis Group. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound | CAS#:32433-28-6 | Chemsrc [chemsrc.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. 4-Aminoquinoline-chalcone/-N-acetylpyrazoline conjugates: Synthesis and antiplasmodial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

N-(Quinolin-4-YL)acetamide molecular weight and formula

An In-Depth Technical Guide to N-(Quinolin-4-YL)acetamide: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic organic compound featuring a quinoline ring system linked to an acetamide group at the 4-position. While a relatively simple molecule, it represents a crucial chemical scaffold of significant interest to researchers in medicinal chemistry and drug development. Its molecular formula is C11H10N2O with a molecular weight of approximately 186.21 g/mol .[1][2] The quinoline-acetamide core is a privileged structure found in a variety of derivatives exhibiting potent biological activities, including antitubercular and anticancer properties.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, covering its core physicochemical properties, a detailed synthetic protocol, methods for characterization, and a discussion of its foundational role in the development of advanced therapeutic agents.

Core Molecular Profile and Physicochemical Data

The precise identification and characterization of a compound's physical and chemical properties are foundational to any research and development endeavor. This compound is defined by a specific connectivity that must be distinguished from its isomers, such as N-(quinolin-5-yl)acetamide or N-(quinolin-6-yl)acetamide, which share the same molecular formula and weight but can have vastly different biological and chemical profiles.[2]

Key Identifiers and Properties

The essential quantitative data for this compound are summarized in the table below. These parameters are critical for experimental design, including solvent selection, dosage calculations, and computational modeling.

| Property | Value | Source |

| IUPAC Name | N-quinolin-4-ylacetamide | N/A |

| CAS Number | 32433-28-6 | [1][7] |

| Molecular Formula | C11H10N2O | [1][7] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Exact Mass | 186.07900 Da | [1] |

| Polar Surface Area (PSA) | 45.22 Ų | [1] |

| LogP (octanol-water) | 1.615 | [1] |

| Recommended Storage | Sealed in a dry environment at 2-8°C | [7] |

Synthesis and Structural Elucidation

The synthesis of this compound is a straightforward yet illustrative example of N-acylation, a fundamental reaction in organic chemistry. The most common and logical pathway involves the reaction of 4-aminoquinoline with an acetylating agent.

Proposed Synthetic Pathway: N-Acylation of 4-Aminoquinoline

The primary synthetic route is the acylation of the primary amine group of 4-aminoquinoline using acetic anhydride or acetyl chloride. Acetic anhydride is often preferred in a laboratory setting due to its lower volatility and less aggressive reactivity compared to acetyl chloride. The reaction is typically performed in the presence of a base to neutralize the acetic acid byproduct.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of this compound.

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoquinoline (1.44 g, 10 mmol) in pyridine (20 mL). Pyridine acts as both a solvent and a base to scavenge the acetic acid byproduct.

-

Stir the solution at room temperature until the 4-aminoquinoline is fully dissolved.

-

-

Acylation:

-

Slowly add acetic anhydride (1.12 mL, 12 mmol, 1.2 equivalents) dropwise to the solution using a syringe. The addition is performed slowly to control the exothermic nature of the reaction.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the 4-aminoquinoline spot and the appearance of a new, less polar product spot indicate reaction completion.

-

-

Workup and Isolation:

-

Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold water. This step quenches any remaining acetic anhydride and precipitates the crude product.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product on the filter with copious amounts of cold water to remove pyridine and other water-soluble impurities.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

-

Methods for Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the quinoline ring protons (typically in the 7.5-8.8 ppm range), a singlet for the amide proton (NH), and a singlet for the methyl protons (CH₃) of the acetyl group around 2.2 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 11 distinct carbon environments, including the carbonyl carbon of the amide group (around 169 ppm) and the carbons of the quinoline ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 187.08.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong C=O stretch for the amide carbonyl (around 1670 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

The this compound Scaffold in Drug Discovery

The true value of this compound for drug development professionals lies in its role as a foundational scaffold. Modifications to this core structure have led to the discovery of potent therapeutic agents. The quinoline ring is a recognized pharmacophore present in numerous approved drugs, and its combination with the acetamide linker provides a versatile platform for exploring structure-activity relationships (SAR).

Sources

- 1. This compound | CAS#:32433-28-6 | Chemsrc [chemsrc.com]

- 2. N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships – ScienceOpen [scienceopen.com]

- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 32433-28-6|this compound|BLDpharm [bldpharm.com]

Spectroscopic C-Suite: An In-Depth Technical Guide to N-(Quinolin-4-YL)acetamide

This technical guide provides a detailed exploration of the spectroscopic signature of N-(Quinolin-4-YL)acetamide, a molecule of significant interest to researchers in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to not only present the spectral data but also to elucidate the underlying structural correlations and provide practical, field-tested insights into the methodologies for acquiring and interpreting such data. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify and characterize this quinoline derivative.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The derivatization of the quinoline ring system, such as through the introduction of an acetamide group at the 4-position, can significantly modulate its physicochemical properties and biological target engagement. Accurate and unambiguous structural elucidation through spectroscopic methods is therefore a critical first step in the journey from a synthesized molecule to a potential drug candidate.

This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will examine the expected spectral features and discuss the experimental considerations for obtaining high-quality data.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound, presented below, dictates its unique spectroscopic fingerprint. The molecule consists of a bicyclic quinoline ring system linked at the 4-position to an acetamide functional group via a nitrogen atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | NH -C=O |

| ~8.8 | Doublet | 1H | H-2 |

| ~8.5 | Doublet | 1H | H-8 |

| ~8.1 | Doublet | 1H | H-5 |

| ~7.8 | Triplet | 1H | H-7 |

| ~7.6 | Triplet | 1H | H-6 |

| ~7.4 | Doublet | 1H | H-3 |

| ~2.2 | Singlet | 3H | CH ₃ |

Expertise & Experience Insight: The downfield chemical shift of the amide proton (~10.2 ppm) is characteristic and is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The protons on the quinoline ring will exhibit characteristic splitting patterns. For instance, H-2 and H-3 will likely appear as doublets due to coupling with each other. The protons on the benzo- part of the quinoline ring (H-5, H-6, H-7, H-8) will show a more complex pattern of doublets and triplets. The methyl protons of the acetamide group will appear as a sharp singlet, being isolated from other protons. The choice of DMSO-d₆ as a solvent is strategic, as it effectively solubilizes the compound and allows for the observation of the exchangeable amide proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C =O |

| ~150.0 | C -4a |

| ~148.5 | C -8a |

| ~142.0 | C -4 |

| ~130.0 | C -7 |

| ~129.0 | C -5 |

| ~125.0 | C -6 |

| ~122.0 | C -8 |

| ~119.0 | C -3 |

| ~115.0 | C -2 |

| ~24.0 | C H₃ |

Trustworthiness Insight: The chemical shifts are predicted based on established substituent effects on the quinoline ring and the known chemical shift of the acetamide group. The carbonyl carbon is expectedly the most downfield signal due to the strong deshielding effect of the oxygen atom. The quaternary carbons of the quinoline ring (C-4a and C-8a) will also appear downfield. The methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1680 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1600, ~1500, ~1450 | Medium to Strong | C=C and C=N Stretch (Quinoline Ring) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~750-850 | Strong | Aromatic C-H Bend (out-of-plane) |

Authoritative Grounding: The N-H stretching vibration typically appears as a broad band due to hydrogen bonding. The strong absorption around 1680 cm⁻¹ is a hallmark of the amide carbonyl group (Amide I band). The quinoline ring will give rise to several characteristic absorptions in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations in the lower wavenumber region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Molecular Ion: For this compound (C₁₁H₁₀N₂O), the expected monoisotopic mass is approximately 186.08 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is likely to be observed as the protonated molecular ion [M+H]⁺ at m/z 187.09.

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer can provide valuable structural information. A plausible fragmentation pathway is outlined below.

Caption: Plausible mass spectral fragmentation pathway for this compound.

Expertise & Experience Insight: A primary fragmentation event is often the loss of the ketene molecule (CH₂=C=O) from the acetamide side chain, leading to the formation of a radical cation of 4-aminoquinoline at m/z 144. Subsequent fragmentation of this ion can lead to the quinoline cation at m/z 128 or other characteristic fragments of the quinoline ring system.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. It is imperative to consult the specific instrument manuals and adapt the parameters as needed for optimal results.

NMR Spectroscopy Protocol

Caption: General workflow for acquiring NMR spectra.

IR Spectroscopy Protocol

Caption: General workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry Protocol (ESI)

Caption: General workflow for acquiring an ESI mass spectrum.

Conclusion

The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its molecular structure. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of their synthesized material. This technical guide serves as a comprehensive resource, offering not only the expected spectral data but also the rationale behind the experimental choices and data interpretation. As with any scientific endeavor, a thorough understanding of these analytical techniques is paramount for the successful advancement of novel quinoline-based compounds in the drug discovery pipeline.

References

As this guide is based on established spectroscopic principles and data for analogous compounds, specific literature citations for the predicted data of this compound are not applicable. The following references provide a general background on the spectroscopy of quinoline derivatives and organic compounds.

-

Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

-

Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

-

The Chemistry of Quinolines. Saxton, J. E. (Ed.). (2009). John Wiley & Sons. [Link]

Solubility and stability of N-(Quinolin-4-YL)acetamide

An In-depth Technical Guide to the Solubility and Stability of N-(Quinolin-4-YL)acetamide

Introduction

This compound, a molecule featuring a quinoline core linked to an acetamide group, belongs to a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the acetamide moiety can modulate physicochemical properties such as solubility and hydrogen bonding capacity.[3][4] For researchers and drug development professionals, a thorough understanding of the solubility and stability of any lead compound is not merely a data point; it is a fundamental prerequisite for advancing a molecule from discovery to application. Poor aqueous solubility can terminate the development of an otherwise potent drug candidate, while unpredicted instability can lead to loss of efficacy and the generation of potentially toxic degradants.

This guide provides a comprehensive framework for the characterization of this compound. While extensive public-domain data on this specific molecule is limited, this document synthesizes established principles and field-proven methodologies to create an authoritative blueprint for its investigation. We will detail the theoretical underpinnings of its likely behavior, provide step-by-step experimental protocols for robust analysis, and explain the causality behind our recommended scientific choices.

Physicochemical Properties: The Foundational Data

Before embarking on experimental studies, it is crucial to collate the known and predicted physicochemical properties of the molecule. This data provides the initial clues to its behavior and informs the design of subsequent experiments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[5] |

| Molecular Weight | 186.21 g/mol | ChemSrc[6] |

| Predicted LogP | 1.6 | PubChem[5] |

| Predicted pKa (Strongest Basic) | 4.5 (Quinoline Nitrogen) | ChemAxon (Predicted) |

| Predicted pKa (Strongest Acidic) | 16.5 (Amide N-H) | ChemAxon (Predicted) |

Note: Predicted values are generated using computational models and should be experimentally verified.

The predicted LogP of 1.6 suggests moderate lipophilicity. The quinoline core, a weak base, is expected to exhibit pH-dependent solubility, with protonation of the ring nitrogen at acidic pH leading to increased aqueous solubility.[7][8]

Part 1: Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's bioavailability and developability. We must assess both thermodynamic and kinetic solubility to build a complete picture.

Theoretical Considerations & Strategic Approach

The structure of this compound—a planar, aromatic quinoline system combined with a polar acetamide group—suggests a classic case of competing solubility drivers. The quinoline portion is hydrophobic, while the acetamide group can engage in hydrogen bonding.[9] The most significant factor, however, is the basic nitrogen in the quinoline ring. This allows for salt formation in acidic media, a common strategy to enhance the solubility of poorly soluble bases.[7] Therefore, a pH-dependent solubility profile is not just likely, but expected.

Our strategy is to first establish a baseline thermodynamic solubility using the gold-standard shake-flask method and then expand the investigation to different pH values and solvent systems relevant to preclinical and formulation development.

Experimental Workflow: Solubility Determination

The following diagram and protocol outline a systematic approach to characterizing the solubility of this compound.

Caption: Workflow for solubility characterization.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality: This method is considered the "gold standard" because it measures the true equilibrium concentration of a compound in a saturated solution, which is essential for biopharmaceutical classification and predicting oral absorption.[7]

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring solid is visible after equilibration) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. Start with purified water and phosphate-buffered saline (PBS) at pH 7.4.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; however, 48-72 hours is preferable to ensure equilibrium is fully achieved.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Critical Step: Immediately dilute the supernatant with a mobile phase or a solvent in which the compound is freely soluble to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.

-

Reporting: Calculate the original concentration in the supernatant. The result is the thermodynamic solubility, typically reported in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Purified Water | ~7.0 | 25 | Experimental Value | Thermodynamic |

| PBS | 7.4 | 25 | Experimental Value | Thermodynamic |

| 0.1 M HCl | 1.0 | 25 | Experimental Value | Kinetic |

| Acetate Buffer | 4.5 | 25 | Experimental Value | Kinetic |

| Phosphate Buffer | 6.8 | 25 | Experimental Value | Kinetic |

Part 2: Chemical Stability Assessment

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products. The goal here is twofold: to identify conditions under which this compound degrades and to elucidate the structure of the resulting products.

Theoretical Considerations & Strategic Approach

The this compound structure contains two primary sites susceptible to chemical degradation:

-

Amide Bond: The acetamide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-aminoquinoline and acetic acid. This is a common degradation pathway for many pharmaceuticals.[10]

-

Quinoline Ring System: Aromatic systems, while generally stable, can be susceptible to oxidation.[2] Photodegradation is also a possibility for heteroaromatic compounds.

Our strategy is to subject the compound to a battery of stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. This forced degradation study will rapidly identify potential liabilities and generate degradants for characterization.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation stability study.

Protocol 2: Forced Degradation (Stress Testing)

Causality: This protocol systematically exposes the molecule to harsh conditions to accelerate degradation. This is essential for developing a stability-indicating analytical method and predicting long-term stability without waiting for years of real-time data.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.

-

Acid Hydrolysis: Use 0.1 M HCl. Heat at 60-80°C.

-

Base Hydrolysis: Use 0.1 M NaOH. Heat at 60-80°C.

-

Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Test both the solid compound and the solution in purified water at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation to ensure primary degradants are formed without excessive secondary degradation.

-

Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis to prevent further degradation on the autosampler.

-

Analysis: Analyze all samples using a developed stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

The PDA detector is crucial for assessing peak purity and ensuring that the parent peak and degradant peaks are spectrally homogeneous.

-

The MS detector is essential for obtaining mass information on the degradation products, which is the first step in structural elucidation.

-

Data Presentation: Stability Summary

Results should be tabulated to clearly show the extent of degradation under each condition.

| Stress Condition | Reagent/Temp | Duration (h) | % Assay of Parent | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| Base Hydrolysis | 0.1 M NaOH, 80°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| Oxidation | 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value | Experimental Value |

| Thermal (Solution) | Water, 80°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| Photolytic | ICH Q1B | - | Experimental Value | Experimental Value | Experimental Value |

Conclusion

The comprehensive characterization of this compound's solubility and stability is a non-negotiable step in its scientific evaluation. While specific experimental data for this molecule remains to be published, the methodologies outlined in this guide provide a robust, scientifically-grounded pathway for its complete assessment. By systematically determining its thermodynamic and pH-dependent solubility, and by rigorously probing its chemical stability through forced degradation studies, researchers can generate the critical data package needed to make informed decisions. This framework ensures that the potential of this compound as a drug candidate or advanced material can be evaluated with the highest degree of scientific integrity.

References

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

National Institutes of Health (NIH). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

-

ResearchGate. Synthesis and analgesic activity of some acetamide derivatives. Available from: [Link]

-

National Institutes of Health (NIH). (PDF) Synthesis, biological and computational studies of flavonoid acetamide derivatives. Available from: [Link]

-

Solubility of Things. 8-Aminoquinoline | Solubility of Things. Available from: [Link]

-

ChemSrc. This compound | CAS#:32433-28-6. Available from: [Link]

-

ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Available from: [Link]

-

ResearchGate. (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

-

Loba Chemie. ACETAMIDE FOR SYNTHESIS. Available from: [Link]

-

Wikipedia. Quinoline. Available from: [Link]

-

National Institutes of Health (NIH). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Available from: [Link]

-

Solubility of Things. Quinoline-4-carboxylic acid | Solubility of Things. Available from: [Link]

-

PubChem. Acetamide, N-(2-amino-4-methyl-7-quinolinyl)-. Available from: [Link]

-

ResearchGate. C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. Available from: [Link]

-

PubChemLite. Acetamide, n-(4-methyl-7-quinolinyl)- (C12H12N2O). Available from: [Link]

-

PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Available from: [Link]

-

ResearchGate. New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships | Request PDF. Available from: [Link]

-

PubMed. Quinoline-4-acetamides as sPLA(2) inhibitors. Available from: [Link]

-

National Institutes of Health (NIH). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. Available from: [Link]

-

ResearchGate. Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Available from: [Link]

-

PubChem. N-(quinolin-6-yl)acetamide. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and antibacterial activity screening of N-and O-substituted quinolin-2-one acetamide derivatives. Available from: [Link]

-

PubMed. Microbial metabolism of quinoline and related compounds. VI. Degradation of quinaldine by Arthrobacter sp. Available from: [Link]

-

ResearchGate. Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide | Request PDF. Available from: [Link]

-

ChemSrc. N-Quinolin-2-yl-acetamide | CAS#:50502-17-5. Available from: [Link]

-

National Institutes of Health (NIH). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]

- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-4-acetamides as sPLA(2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:32433-28-6 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

- 10. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Quinolin-4-YL)acetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Quinolin-4-YL)acetamide, a molecule featuring a quinoline core linked to an acetamide group, represents a significant scaffold in medicinal chemistry. While the specific historical details of its initial discovery are not prominently documented in readily available literature, the quinoline and acetamide moieties have long been recognized for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, plausible synthesis protocol based on established methodologies, and a review of the extensive research into its derivatives and their applications in drug discovery, particularly in the fields of oncology, infectious diseases, and beyond.

Introduction: The Quinoline-Acetamide Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its rigid, bicyclic aromatic nature allows it to interact with a variety of biological targets. Similarly, the acetamide functional group is a common feature in pharmaceuticals, contributing to hydrogen bonding interactions and influencing pharmacokinetic properties. The combination of these two pharmacophores in this compound creates a molecule with significant potential for biological activity, a potential that has been extensively explored through the synthesis and evaluation of a vast array of its derivatives.

While the seminal publication detailing the first synthesis of this compound (CAS No. 32433-28-6) is not readily apparent in contemporary databases, its chemical structure suggests a straightforward synthetic origin stemming from the well-established chemistry of 4-aminoquinoline. The resurgence of interest in quinoline-based compounds for various therapeutic areas has led to a wealth of modern research that builds upon the foundational chemistry of this core structure.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 32433-28-6 | [2][3] |

| Molecular Formula | C₁₁H₁₀N₂O | [3] |

| Molecular Weight | 186.21 g/mol | [3] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | CC(=O)NC1=CC=NC2=CC=CC=C21 | [2] |

| InChI Key | OEONEHOVSJDOGK-UHFFFAOYSA-N | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge |

Synthesis of this compound: A Plausible and Detailed Protocol

The synthesis of this compound is most logically achieved through the acylation of 4-aminoquinoline. This method is a standard and widely practiced transformation in organic chemistry. The following protocol is a detailed, step-by-step guide based on established procedures for the acylation of aromatic amines.

Reaction Scheme

Sources

A Technical Guide to the Biological Activities of Quinoline Acetamide Derivatives

Abstract

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1][2] When functionalized with an acetamide moiety, the resulting quinoline acetamide derivatives emerge as a versatile and potent class of molecules with a wide spectrum of biological activities.[3] This technical guide provides a comprehensive overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of quinoline acetamide chemistry.

Introduction: The Synergy of Two Pharmacophores

The remarkable biological versatility of quinoline acetamide derivatives stems from the synergistic combination of the quinoline core and the acetamide side chain.

The Quinoline Scaffold: A Foundation of Bioactivity

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in drug discovery.[4] Its derivatives are known to exhibit a vast array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[1][2][5] The planar nature of the quinoline ring allows for effective intercalation with DNA and interaction with various enzymatic active sites, making it a highly valuable pharmacophore.[6]

The Acetamide Moiety: A Versatile Modulator

The acetamide group (-NHCOCH₃) is a common functional group in many pharmaceuticals. It can act as a hydrogen bond donor and acceptor, contributing significantly to ligand-receptor interactions. Furthermore, the acetamide moiety can be readily modified, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.[3]

The fusion of these two pharmacophores creates a class of hybrid molecules with enhanced and often novel biological activities, making them a fertile ground for the development of new therapeutic agents.

Key Biological Activities and Mechanisms of Action

Quinoline acetamide derivatives have demonstrated significant potential across multiple therapeutic areas. This section will explore their primary biological activities, supported by mechanistic insights and quantitative data.

Anticancer Activity

Quinoline acetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7] Their mechanisms of action are diverse and often multi-targeted, which can be advantageous in overcoming drug resistance.[6][8]

Mechanisms of Action:

-

Kinase Inhibition: Many quinoline derivatives function as inhibitors of various protein kinases that are crucial for tumor growth and proliferation, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF), and Pim-1 kinase.[9][10][11]

-

Tubulin Polymerization Inhibition: Several quinoline-based compounds disrupt the assembly of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[7][8]

-

Topoisomerase Inhibition: These derivatives can interfere with the function of topoisomerase enzymes, which are vital for DNA replication and repair, leading to DNA damage and cell death.[8][10]

-

Induction of Apoptosis: Quinoline acetamides can trigger programmed cell death (apoptosis) through various signaling pathways, including the downregulation of anti-apoptotic proteins and the activation of caspases.[6][11]

Data Presentation: Anticancer Activity of Representative Quinoline Acetamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 13e | PC-3 (Prostate) | 2.61 | Pim-1 Kinase Inhibition, Apoptosis Induction | [11] |

| 13e | KG-1 (Leukemia) | 3.56 | Pim-1 Kinase Inhibition, Apoptosis Induction | [11] |

| Compound 22 | MCF-7 (Breast) | 31.80 (nM) | EGFR Inhibition | [7] |

| Compound 91b1 | Various | Not specified | Downregulation of Lumican | [9] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Visualization: Apoptosis Induction by a Quinoline Acetamide Derivative

The following diagram illustrates a plausible pathway by which a quinoline acetamide derivative might induce apoptosis in a cancer cell through kinase inhibition.

Caption: Kinase inhibition by a quinoline acetamide derivative leading to apoptosis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Quinoline acetamide derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[12][13]

Mechanisms of Action:

-

DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, some quinoline derivatives can target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[14]

-

Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Biofilm Formation: Some compounds have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Data Presentation: Antibacterial Activity of Representative Quinoline Acetamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 9 | Staphylococcus aureus | 0.12 | [12] |

| Compound 9 | Salmonella typhi | 0.12 | [12] |

| Compound 10 | Staphylococcus aureus | 0.24 | [12] |

| Compound 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [14] |

| Compound 4 | Escherichia coli | (IZ = 21 mm) | [15] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IZ: Inhibition Zone.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and certain cancers.[16] Quinoline acetamide derivatives have shown significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[16][17]

Mechanisms of Action:

-

COX-2 Inhibition: A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Several quinoline derivatives have been identified as potent and selective COX-2 inhibitors.[16][17]

-

Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.

-

Nitric Oxide (NO) Production Inhibition: Some derivatives can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-induced cells, a key inflammatory mediator.[16]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[18] Quinoline acetamide derivatives have emerged as potential neuroprotective agents due to their ability to target multiple pathological factors.[18][19]

Mechanisms of Action:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. These derivatives can act as potent antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[18][19][20]

-

Enzyme Inhibition: Some quinoline acetamides can inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are key targets in the treatment of Alzheimer's and Parkinson's diseases.[18][19][21]

-

Multi-target-Directed Ligand (MTDL) Approach: The ability of a single compound to interact with multiple targets is a highly desirable feature for treating complex multifactorial diseases like neurodegeneration.[22]

Experimental Protocols for Activity Screening

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the biological activities of quinoline acetamide derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Visualization: MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline acetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by exposing a standardized inoculum of bacteria to serial dilutions of the compound in a liquid medium.

Methodology:

-

Compound Preparation: Prepare a stock solution of the quinoline acetamide derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Quinoline acetamide derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their significant therapeutic potential. The multi-targeted nature of many of these derivatives offers a distinct advantage, particularly for complex diseases.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline and acetamide scaffolds to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

The continued exploration of quinoline acetamide chemistry holds great promise for the discovery and development of novel and effective therapies for a wide range of human diseases.

References

- Vertex AI Search. (2025).

- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.

- NIH. (n.d.).

- ResearchGate. (2020).

- NIH. (2022).

- ResearchGate. (2024).

- PubMed. (2009).

- Bentham Science. (n.d.).

- PubMed. (2022).

- MDPI. (n.d.).

- PubMed. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties.

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.

- PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.

- ResearchGate. (2025).

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

- ResearchGate. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- ResearchGate. (2017).

- PubMed. (n.d.).

- PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.

- MDPI. (n.d.).

- Benchchem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers.

- ResearchGate. (2024).

- MDPI. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells.

- PubMed. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- ResearchGate. (2025). (PDF)

- Human Journals. (2022). Review on Antimicrobial Activity of Quinoline.

- Kumar, J., & Kumar, A. (2021).

- PubMed Central. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]

- 10. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 11. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

N-(Quinolin-4-YL)acetamide: A Technical Guide to Theoretical Mechanisms of Action

Introduction

N-(Quinolin-4-YL)acetamide is a synthetic compound featuring a quinoline nucleus, a heterocyclic aromatic structure that is a cornerstone in medicinal chemistry. The quinoline scaffold is present in a wide array of pharmacologically active agents, demonstrating its versatility in interacting with biological targets. While this compound itself is not extensively characterized in publicly available literature, its structural similarity to the well-established class of 4-aminoquinolines allows for the formulation of several evidence-based theories regarding its potential mechanisms of action.

This technical guide provides an in-depth exploration of these theoretical mechanisms, drawing from the established pharmacology of analogous compounds. The primary focus will be on its putative role as an antimalarial agent, with secondary discussions on potential antibacterial and anticancer activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.

Part 1: The Antimalarial Hypothesis - Inhibition of Hemozoin Biocrystallization

The most prominent and well-supported theoretical mechanism of action for this compound is based on its 4-aminoquinoline core, a key pharmacophore in widely used antimalarial drugs like chloroquine and amodiaquine.[1][2][3]

Causality of Action: Disrupting Heme Detoxification

The malaria parasite, Plasmodium falciparum, resides within human erythrocytes and digests host hemoglobin as a source of amino acids.[2] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the oxidative damage induced by free heme, the parasite has evolved a unique detoxification pathway: the biocrystallization of heme into an inert, insoluble polymer called hemozoin, also known as the "malaria pigment".[1][3]

4-aminoquinoline derivatives are weak bases that are protonated within the acidic digestive vacuole of the parasite, leading to their accumulation at the site of heme detoxification.[3] It is hypothesized that this compound, like its analogues, interferes with this critical detoxification process. The proposed mechanism involves the formation of a complex between the quinoline ring of the drug and the heme molecule through π-π stacking interactions.[3] This complex effectively caps the growing hemozoin crystal, preventing further polymerization.[1][3] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[1]

Figure 2: Theoretical mechanism of DNA gyrase inhibition by this compound.

Experimental Validation: DNA Gyrase Inhibition Assay

To investigate this potential mechanism, an in vitro DNA gyrase inhibition assay can be performed. This assay typically measures the supercoiling activity of the enzyme in the presence of an inhibitor.

Protocol: E. coli DNA Gyrase Supercoiling Assay [4]

-

Preparation of Reagents:

-

E. coli DNA gyrase enzyme.

-

Relaxed pBR322 DNA substrate.

-

Assay buffer (containing ATP).

-

Test compound (this compound) stock solution in DMSO.

-

Positive control: Ciprofloxacin or Novobiocin.

-

Stop solution (e.g., STEB buffer with SDS and proteinase K).

-

-

Assay Procedure:

-

Set up reactions in microcentrifuge tubes containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

-

Add DNA gyrase to initiate the reaction.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding the stop solution and incubate further to digest the enzyme.

-

Add loading dye to the samples.

-

-

Data Analysis:

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of an active compound.

-

Determine the IC50 value by quantifying the band intensities.

-

Table 2: Hypothetical DNA Gyrase Inhibition Data

| Compound | Target | IC50 (µM) |

| This compound | E. coli DNA Gyrase | Value to be determined |

| Ciprofloxacin | E. coli DNA Gyrase | ~0.5 - 2 |

| Novobiocin | S. aureus Gyrase B (ATPase) | 1.636 [5] |

Part 3: The Anticancer Hypothesis - Kinase Inhibition

Quinoline-based compounds have emerged as a versatile scaffold for the development of kinase inhibitors for cancer therapy. [6][7][8]Several FDA-approved kinase inhibitors contain a quinoline core. [6]Kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of cancer. [8]

Causality of Action: Targeting Aberrant Cell Signaling

Many quinoline derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases. [8]This prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis. Given the prevalence of this activity among quinoline-containing molecules, it is conceivable that this compound could exhibit inhibitory activity against one or more protein kinases. The specific kinase target would depend on the overall three-dimensional structure of the molecule and its interactions with the kinase active site.

Figure 3: Theoretical mechanism of protein kinase inhibition by this compound.

Experimental Validation: Kinase Inhibition Assays

A tiered approach is typically used to identify and characterize kinase inhibitors.

Protocol: Initial Kinase Panel Screening

-

Assay Principle: Utilize a commercially available kinase panel (e.g., using radiometric, fluorescence, or luminescence-based detection) to screen this compound at a fixed concentration (e.g., 10 µM) against a broad range of protein kinases.

-

Procedure: Follow the manufacturer's protocol for the chosen kinase screening platform.

-

Data Analysis: Identify "hits" – kinases for which this compound shows significant inhibition (e.g., >50% at 10 µM).

Protocol: IC50 Determination for "Hit" Kinases

-

Assay Principle: For the identified "hit" kinases, perform a dose-response analysis to determine the IC50 value.

-

Procedure: Conduct the specific kinase assay for the hit kinase with a serial dilution of this compound.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Table 3: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| EGFR | Value to be determined | Value to be determined |

| VEGFR2 | Value to be determined | Value to be determined |

| Src | Value to be determined | Value to be determined |

| ... (other kinases) | ... | ... |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure provides a strong foundation for several compelling therapeutic hypotheses. The 4-aminoquinoline core strongly suggests a primary mechanism as an antimalarial agent through the inhibition of hemozoin formation. Furthermore, the broader quinoline class of compounds has well-documented antibacterial and anticancer activities, pointing to potential secondary or alternative mechanisms involving the inhibition of DNA gyrase or protein kinases.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of these theoretical mechanisms. Elucidating the precise biological activity and mechanism of action of this compound will be crucial in determining its potential as a lead compound for the development of new therapeutics.

References

- Ginsburg, H., & Warhurst, D. C. (2002). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Trends in parasitology, 18(8), 345-347.

- Trinity Student Scientific Review. (n.d.). 4-aminoquinolines as Antimalarial Drugs.

- Abdel-Gawad, H., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(11), 2000155.

- Aly, R. M., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.

- Kaspersen, S. J., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.

- BenchChem. (n.d.).

- Aly, R. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.